molecular formula C24H34N2O4 B5972675 1-[2-hydroxy-3-[2-methoxy-4-[[(3-methylphenyl)methylamino]methyl]phenoxy]propyl]piperidin-4-ol

1-[2-hydroxy-3-[2-methoxy-4-[[(3-methylphenyl)methylamino]methyl]phenoxy]propyl]piperidin-4-ol

Cat. No.: B5972675
M. Wt: 414.5 g/mol
InChI Key: CXFFLVSDUFKPOB-UHFFFAOYSA-N
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Description

1-[2-hydroxy-3-[2-methoxy-4-[[(3-methylphenyl)methylamino]methyl]phenoxy]propyl]piperidin-4-ol is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a methoxy-substituted phenyl group

Properties

IUPAC Name

1-[2-hydroxy-3-[2-methoxy-4-[[(3-methylphenyl)methylamino]methyl]phenoxy]propyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O4/c1-18-4-3-5-19(12-18)14-25-15-20-6-7-23(24(13-20)29-2)30-17-22(28)16-26-10-8-21(27)9-11-26/h3-7,12-13,21-22,25,27-28H,8-11,14-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFFLVSDUFKPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CC(=C(C=C2)OCC(CN3CCC(CC3)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-hydroxy-3-[2-methoxy-4-[[(3-methylphenyl)methylamino]methyl]phenoxy]propyl]piperidin-4-ol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the hydroxy and methoxy groups, and the attachment of the phenyl group. Common synthetic routes may involve the use of reagents such as piperidine, methoxybenzene, and various catalysts to facilitate the reactions. Reaction conditions often include controlled temperatures, specific solvents, and purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are often employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-[2-hydroxy-3-[2-methoxy-4-[[(3-methylphenyl)methylamino]methyl]phenoxy]propyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The methoxy and hydroxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

1-[2-hydroxy-3-[2-methoxy-4-[[(3-methylphenyl)methylamino]methyl]phenoxy]propyl]piperidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-hydroxy-3-[2-methoxy-4-[[(3-methylphenyl)methylamino]methyl]phenoxy]propyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Guaiacylacetone: Shares a methoxy-substituted phenyl group but differs in the overall structure.

    Vanillyl methyl ketone: Contains a similar phenyl group with methoxy and hydroxy substitutions.

    Apocynin: Another compound with a methoxy-substituted phenyl group, used for its anti-inflammatory properties.

    Vanillin: Known for its methoxy and hydroxy-substituted phenyl group, commonly used as a flavoring agent.

Uniqueness

1-[2-hydroxy-3-[2-methoxy-4-[[(3-methylphenyl)methylamino]methyl]phenoxy]propyl]piperidin-4-ol is unique due to its specific combination of functional groups and the presence of a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

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